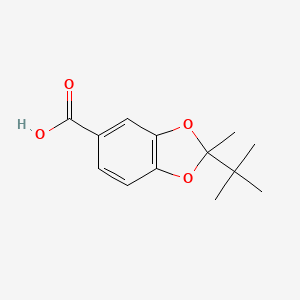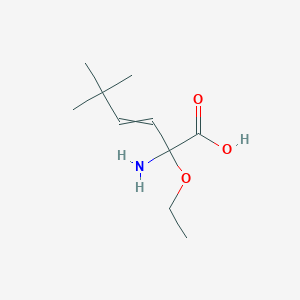
2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid is an organic compound with the molecular formula C10H19NO3 It contains a primary amine, an ether, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with ethyl iodide, followed by amination and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of strong bases like sodium hydride and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The double bond in the hex-3-enoic acid moiety can be reduced to form saturated compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as fully saturated acids, amides, and esters.
Aplicaciones Científicas De Investigación
2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid exerts its effects involves interactions with specific molecular targets. The primary amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the compound’s reactivity and interactions within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethylhex-5-enoic acid
- 2-Amino-2-ethoxy-5,5-dimethylhexanoic acid
- (3E)-5,5-Dimethylhex-3-enoic acid
Uniqueness
2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid is unique due to the presence of both an amino group and an ether linkage, which are not commonly found together in similar compounds
Propiedades
Número CAS |
185216-43-7 |
|---|---|
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-amino-2-ethoxy-5,5-dimethylhex-3-enoic acid |
InChI |
InChI=1S/C10H19NO3/c1-5-14-10(11,8(12)13)7-6-9(2,3)4/h6-7H,5,11H2,1-4H3,(H,12,13) |
Clave InChI |
UXGVVPVPFOMQDJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C=CC(C)(C)C)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


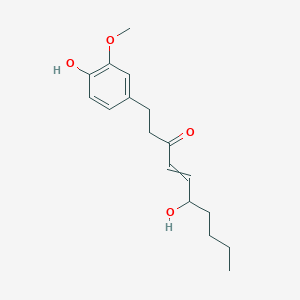
![2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-](/img/structure/B15164380.png)


![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)

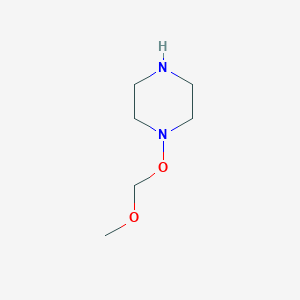
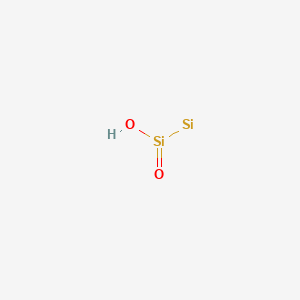
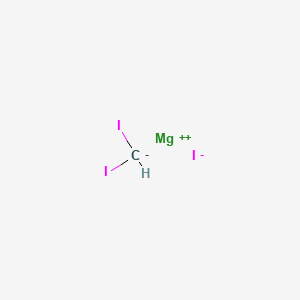
![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
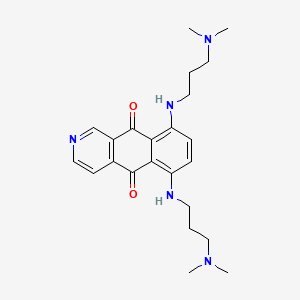
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
